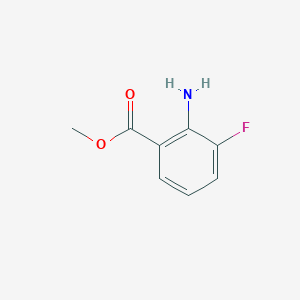

Methyl 2-amino-3-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLOQGNBENYQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598774 | |

| Record name | Methyl 2-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144851-82-1 | |

| Record name | Methyl 2-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-amino-2-fluorobenzoate

CAS Number: 1195768-18-3

Abstract

This technical guide provides an in-depth overview of Methyl 3-amino-2-fluorobenzoate, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis protocols, and primary applications, with a focus on its role in the development of targeted cancer therapies. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3) is a substituted aromatic compound with the molecular formula C₈H₈FNO₂.[1] Its structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable building block in organic synthesis.[1] This compound is particularly significant as a crucial intermediate in the synthesis of Dabrafenib, a potent kinase inhibitor used in targeted cancer therapy.[2][3] The fluorine atom enhances the lipophilicity and metabolic stability of the final drug product, while the amino group provides a reactive site for forming amide bonds, a common linkage in pharmaceuticals.[1]

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline powder or a colorless to light orange clear liquid.[1][4] It is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and acetone.[1] The compound is relatively stable under normal storage conditions.[1]

Table 1: Physicochemical Properties of Methyl 3-amino-2-fluorobenzoate

| Property | Value | Source(s) |

| CAS Number | 1195768-18-3 | [1][4][5][6] |

| Molecular Formula | C₈H₈FNO₂ | [1][5][6] |

| Molecular Weight | 169.15 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder or colorless to light orange clear liquid | [1][4] |

| Boiling Point | 282.6 ± 25.0 °C (Predicted) | [1][6][7] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [1][6][7] |

| Melting Point | 74°C (literature) | [8][9] |

| Purity | ≥97% to >98% | [2][5] |

| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [10] |

Synthesis and Manufacturing

The synthesis of Methyl 3-amino-2-fluorobenzoate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.[1] Below are outlines of common synthesis protocols.

Experimental Protocols

Method 1: Synthesis from 2,6-dichlorobenzoic acid

This method involves a four-step process starting from 2,6-dichlorobenzoic acid.[1][2]

-

Step 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid

-

Under a nitrogen atmosphere, 2,6-dichlorobenzoic acid is added in batches to concentrated sulfuric acid.

-

A pre-configured mixture of concentrated nitric acid and sulfuric acid is then added dropwise at a controlled temperature (0-10°C).

-

After the addition, the temperature is raised to 30°C for 0.5-1 hour.

-

The reaction mixture is then cooled, and the product is extracted with ethyl acetate. The organic phase is washed and concentrated to yield 2,6-dichloro-3-nitrobenzoic acid.[2]

-

-

Step 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

-

The product from Step 1 is esterified to produce the methyl ester.

-

-

Step 3: Synthesis of Methyl 6-chloro-2-fluoro-3-nitrobenzoate

-

The methyl ester from Step 2 is dissolved in DMSO, and sodium fluoride is added.

-

The reaction mixture is heated to 145°C for 2 hours.

-

After cooling, the product is isolated.[2]

-

-

Step 4: Synthesis of Methyl 3-amino-2-fluorobenzoate

-

Methyl 6-chloro-2-fluoro-3-nitrobenzoate is added to a reactor with 10% Pd/C catalyst and methanol.

-

The mixture is subjected to hydrogen pressure at 35-40°C for 10 hours.

-

After filtration of the catalyst, the filtrate is concentrated. The pH is adjusted to 8-9, and the product is extracted with ethyl acetate.

-

The final product is obtained after concentration and purification, with a purity of over 99%.[2]

-

Method 2: Synthesis from Methyl-2-fluoro-3-nitrobenzoate

This method involves the reduction of a nitro group.

-

Step 1: Reduction of Methyl-2-fluoro-3-nitrobenzoate

-

Methyl-2-fluoro-3-nitrobenzoate (100 g) is added to a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).[11]

-

Palladium on charcoal (10 g) is added to the mixture.[11]

-

The reaction is stirred under 3.0-10 kg of hydrogen pressure at a temperature of 50-60 °C for 3-24 hours.[11]

-

The reaction mass is then filtered, and the catalyst is washed with tetrahydrofuran.[11]

-

The filtrate is concentrated under vacuum to yield Methyl 3-amino-2-fluorobenzoate (70 g).[11]

-

Role in Dabrafenib Synthesis

Methyl 3-amino-2-fluorobenzoate is a critical starting material for the synthesis of Dabrafenib. The synthesis proceeds through several steps where the core structure of Methyl 3-amino-2-fluorobenzoate is modified to build the complex final molecule. This involves forming a sulfonamide, followed by a series of reactions to construct the thiazole and pyrimidine rings characteristic of Dabrafenib.

Caption: Synthesis workflow for Methyl 3-amino-2-fluorobenzoate.

Applications in Drug Development

The primary application of Methyl 3-amino-2-fluorobenzoate is in the pharmaceutical sector, specifically in oncology.[2] It serves as a key building block for targeted therapies that act on specific molecular pathways involved in cancer progression.[2]

Intermediate for Dabrafenib

Methyl 3-amino-2-fluorobenzoate is indispensable for the synthesis of Dabrafenib, a BRAF inhibitor.[3] Dabrafenib is used to treat cancers with BRAF V600 mutations, such as melanoma, non-small cell lung cancer, and thyroid cancer.[3][4] The high purity of the intermediate is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Caption: Role as a key intermediate in drug development.

Mechanism of Action of Dabrafenib and the MAPK Pathway

Dabrafenib functions by inhibiting the mutated BRAF protein, which is a component of the MAPK/ERK signaling pathway.[4][10] In many cancers, a mutation in the BRAF gene leads to a constitutively active BRAF protein, resulting in uncontrolled cell proliferation and survival.[4][10] By binding to the ATP-binding site of the mutant BRAF protein, Dabrafenib blocks its kinase activity, preventing the phosphorylation of downstream proteins MEK and ERK.[4] This interrupts the signaling cascade that drives tumor growth.[4][10] Often, Dabrafenib is used in combination with a MEK inhibitor, such as Trametinib, to further enhance its efficacy and overcome potential resistance mechanisms.[4][6]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Safety and Handling

Methyl 3-amino-2-fluorobenzoate is considered moderately hazardous.[4] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[12] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical.[4][11] It should be handled in a well-ventilated area or a chemical fume hood.[8][11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [10][12] |

| H315 | Causes skin irritation. | [4][12] | |

| H319 | Causes serious eye irritation. | [12] | |

| H335 | May cause respiratory irritation. | [10][12] | |

| Precautionary | P261 | Avoid breathing fumes/mist/vapors/spray. | [12] |

| P264 | Wash skin thoroughly after handling. | [8][12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][12] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8][12] |

Conclusion

Methyl 3-amino-2-fluorobenzoate is a high-value chemical intermediate with a critical role in the synthesis of advanced pharmaceuticals, particularly the anti-cancer drug Dabrafenib. Its unique chemical structure allows for the creation of complex and effective therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and manufacturing. The continued demand for targeted therapies in oncology ensures that Methyl 3-amino-2-fluorobenzoate will remain a compound of significant interest in the field of drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 5. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 6. researchgate.net [researchgate.net]

- 7. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 8. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 12. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel drug candidates for oncology and anti-inflammatory agents.[1] Its unique molecular structure, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, imparts specific chemical reactivity and physical characteristics that are crucial for its application in medicinal chemistry and material science. This technical guide provides an in-depth overview of the core physical properties of Methyl 3-amino-2-fluorobenzoate, supplemented with experimental protocols for its synthesis and visual diagrams to elucidate key processes.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 3-amino-2-fluorobenzoate is presented in the table below. It is important to note that some of the listed values are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO₂ | [2][3] |

| Molecular Weight | 169.15 g/mol | |

| Appearance | White to off-white crystalline powder or colorless to light orange to yellow clear liquid. | [4][5] |

| Melting Point | Not explicitly stated, but described as a solid. | [2][6] |

| Boiling Point | 282.6 ± 25.0 °C (Predicted) | [3][7][8] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [9][10][7][8] |

| Refractive Index | 1.5570 to 1.5610 | [9][10][4][7] |

| pKa | 2.06 ± 0.10 (Predicted) | [9][10][4] |

| Solubility | Limited solubility in water (1.6 g/L at 25°C); soluble in organic solvents such as ethanol, methanol, and acetone. | [11] |

| Stability | Relatively stable under normal temperature and pressure. May react with strong oxidizing agents, acids, or bases. | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C. | [9][10][4] |

Experimental Protocols

Synthesis of Methyl 3-amino-2-fluorobenzoate

One common method for the synthesis of Methyl 3-amino-2-fluorobenzoate involves the esterification of 3-Amino-2-fluorobenzoic acid.[12]

Materials:

-

3-Amino-2-fluorobenzoic acid

-

Methanol

-

Thionyl chloride

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL), add thionyl chloride (30 mL, 403 mmol) dropwise at 0 °C.[12]

-

The mixture is then refluxed for 12 hours.[12]

-

After cooling to room temperature, the reaction mixture is concentrated in vacuo.[12]

-

The residue is dissolved in ethyl acetate (500 mL).[12]

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution (3 x 100 mL).[12]

-

The washed organic layer is dried over anhydrous sodium sulfate and then concentrated in vacuo to yield 3-amino-2-fluorobenzoic acid methyl ester.[12]

Another synthetic route starts from 2,6-dichloro-3-nitrobenzoic acid and involves several steps including fluorination and reduction.[3][10]

Process Visualization

To better understand the synthesis of Methyl 3-amino-2-fluorobenzoate, a workflow diagram is provided below. This diagram illustrates the key steps involved in the esterification of 3-Amino-2-fluorobenzoic acid.

Applications and Importance

Methyl 3-amino-2-fluorobenzoate is a valuable building block in organic synthesis.[1] Its primary application is in the pharmaceutical industry as a key intermediate for the synthesis of various drugs, including the kinase inhibitor Dabrafenib, which is used to treat certain types of cancer. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient. Furthermore, it has applications in the agrochemical industry for the synthesis of pesticides and herbicides, as well as in material science for creating functional polymers with enhanced properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Methyl 3-Amino-2-fluorobenzoate | 1195768-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]

- 7. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [amp.chemicalbook.com]

- 8. methyl 3-amino-2-fluorobenzoate CAS#: 1195768-18-3 [m.chemicalbook.com]

- 9. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]

- 10. organicintermediate.com [organicintermediate.com]

- 11. Page loading... [wap.guidechem.com]

- 12. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Methyl 3-amino-2-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3), a key intermediate in the synthesis of various pharmaceutical compounds. While a complete, verified set of spectroscopic data is not consistently available across public databases, this document outlines the expected spectral characteristics and provides detailed, generalized protocols for obtaining high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar compounds.

Spectroscopic Data Summary

Obtaining precise and verified spectroscopic data for specific chemical intermediates can be challenging. The following tables summarize the available and expected data for Methyl 3-amino-2-fluorobenzoate.

Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol

Mass Spectrometry (MS)

Mass spectrometry data is consistent with the molecular weight of the compound.

| Technique | Ionization Mode | m/z (Observed) | Interpretation |

| Mass Spectrometry | ESI | 170 | [M+H]⁺ (Protonated Molecule)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹H NMR data was found in a publication detailing the synthesis of more complex molecules. The reported shifts and multiplicities may not be fully representative of the isolated intermediate and should be treated with caution. Independent verification is highly recommended.

¹H NMR Data (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.92–7.01 | m | 3H | Aromatic Protons (Ar-H) |

| 5.37 | s | 2H | Amino Protons (NH₂) |

| 3.81 | s | 3H | Methyl Protons (OCH₃) |

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific IR absorption data is not available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (typically two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=O (Ester) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N (Amine) | Stretching | 1250-1335 |

| C-O (Ester) | Stretching | 1000-1300 |

| C-F (Fluoroaromatic) | Stretching | 1100-1400 |

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like Methyl 3-amino-2-fluorobenzoate is depicted below. This process ensures that the sample is correctly prepared and that the data generated is of high quality and suitable for structural elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as Methyl 3-amino-2-fluorobenzoate.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Methyl 3-amino-2-fluorobenzoate (5-25 mg for ¹H, 20-100 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with glass wool plug

-

Vortex mixer or sonicator

Procedure:

-

Sample Preparation:

-

Accurately weigh the appropriate amount of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.

-

Gently vortex or sonicate the mixture until the solid is completely dissolved.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

Materials:

-

Methyl 3-amino-2-fluorobenzoate (~1-2 mg)

-

Volatile solvent (e.g., dichloromethane, acetone)

-

IR-transparent salt plates (e.g., KBr, NaCl)

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent in a small vial.

-

Place a single, clean salt plate on a clean surface.

-

Using a pipette, apply a drop of the solution to the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Run the sample spectrum.

-

If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, thinner film. If the peaks are too weak, add another drop of the solution to the existing film and re-dry.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Thoroughly clean the salt plate with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

-

Methyl 3-amino-2-fluorobenzoate (~1 mg)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a high-purity solvent.

-

Ensure the sample is fully dissolved. Sonication may be used if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions, using a standard calibration compound.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

Introduce the sample solution into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. For ESI in positive mode, this will typically be the [M+H]⁺ ion.

-

If high-resolution mass spectrometry (HRMS) is used, determine the exact mass and use it to predict the elemental composition.

-

Analyze any significant fragment ions to gain structural information.

-

References

An In-depth Technical Guide to Methyl 3-amino-2-fluorobenzoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Methyl 3-amino-2-fluorobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

Methyl 3-amino-2-fluorobenzoate is an aromatic organic compound.[2][3] Its structure consists of a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an amino group at position 3. The presence of these functional groups imparts specific chemical reactivity and physical characteristics to the molecule.[2]

Molecular Formula: C₈H₈FNO₂[2][4][5][6]

Appearance: At room temperature, it is typically a white to off-white crystalline solid or powder.[2][3]

** IUPAC Name: ** Methyl 3-amino-2-fluorobenzoate

SMILES: COC(=O)C1=C(F)C(N)=CC=C1[4]

InChI Key: UOYDNSRSUSNCKS-UHFFFAOYSA-N

The key physicochemical properties of Methyl 3-amino-2-fluorobenzoate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 169.15 g/mol | [2][4][5][6] |

| CAS Number | 1195768-18-3 | [1][2][3][4][5][6] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 282.6 ± 25.0 °C at 760 mmHg | [1][7] |

| Solubility | Limited in water (1.6 g/L at 25 °C); Soluble in ethanol, methanol, and acetone. | [2][3] |

Experimental Protocols: Synthesis of Methyl 3-amino-2-fluorobenzoate

A common method for the synthesis of Methyl 3-amino-2-fluorobenzoate involves the reduction of a nitro-substituted precursor. The following protocol is based on established procedures.[1]

Reaction: Reduction of Methyl 2-fluoro-3-nitro-6-chlorobenzoate

Materials:

-

Methyl 2-fluoro-3-nitro-6-chlorobenzoate (0.42 mol, 98.1 g)

-

10% Palladium on Carbon (Pd/C) (5.0 g)

-

Methanol (500 g)

-

Ethyl acetate

-

Sodium carbonate solution

-

Methyl tert-butyl ether

-

Heptane

Procedure:

-

To an autoclave reactor, add 98.1 g (0.42 mol) of Methyl 2-fluoro-3-nitro-6-chlorobenzoate, 5.0 g of 10% Pd/C, and 500 g of methanol.[1]

-

Maintain the temperature at 35-40°C and apply hydrogen pressure at 0.7-0.8 MPa for 10 hours.[1]

-

After the reaction is complete, filter off the catalyst.[1]

-

Concentrate the filtrate until it is no longer runny.[1]

-

Add ethyl acetate and a sodium carbonate solution to the concentrated residue to adjust the pH to 8-9.[1]

-

Extract the product with ethyl acetate and concentrate the organic phase to dryness.[1]

-

The crude product is then triturated with a mixture of methyl tert-butyl ether and heptane (1:3 volume ratio) to yield 66.5 g of Methyl 3-amino-2-fluorobenzoate (93.6% yield, 99.3% purity by HPLC).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-amino-2-fluorobenzoate from its precursor.

Caption: Synthesis workflow for Methyl 3-amino-2-fluorobenzoate.

References

- 1. organicintermediate.com [organicintermediate.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1195768-18-3|Methyl 3-amino-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

A Technical Guide to the Synthesis of Methyl 3-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-fluorobenzoate is a crucial intermediate in the pharmaceutical and agrochemical industries, notably serving as a key building block in the synthesis of targeted cancer therapies like Dabrafenib.[1] Its strategic molecular structure, featuring amino, fluoro, and methyl ester functionalities on a benzene ring, makes it a versatile precursor for complex bioactive molecules.[2] The fluorine atom, in particular, can enhance the lipophilicity and metabolic stability of final drug products.[2] This guide provides an in-depth overview of the primary synthesis pathways for this important compound, complete with detailed experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathways

Several synthetic routes to methyl 3-amino-2-fluorobenzoate have been established, each with distinct advantages and challenges. The most common pathways originate from readily available starting materials and involve key transformations such as nitration, esterification, fluorination, and reduction.

Pathway 1: From 2,6-Dichlorobenzoic Acid

This multi-step pathway offers a robust method for the synthesis of methyl 3-amino-2-fluorobenzoate, starting from 2,6-dichlorobenzoic acid. The key steps involve nitration, esterification, nucleophilic aromatic substitution to introduce the fluorine atom, and a final reduction of the nitro group.

Pathway 2: From 3-Amino-2-fluorobenzoic Acid

A more direct route involves the esterification of 3-amino-2-fluorobenzoic acid. This pathway is efficient if the starting carboxylic acid is readily available.

References

An In-depth Technical Guide to Methyl 3-amino-2-fluorobenzoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its strategic placement of amino and fluoro groups on the benzene ring makes it a valuable building block for complex bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of Methyl 3-amino-2-fluorobenzoate, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative data and a visualization of its synthetic pathway.

Introduction

Methyl 3-amino-2-fluorobenzoate (CAS No. 1195768-18-3) is an aromatic organic compound that has gained prominence as a crucial intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.[1] The introduction of a fluorine atom into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[2] This guide delves into the technical details surrounding this important molecule.

While the specific historical details of the initial discovery and synthesis of Methyl 3-amino-2-fluorobenzoate are not extensively documented in publicly available literature, its development can be contextualized within the broader history of organofluorine chemistry.[3][4] The late 20th century saw a surge in research into fluorinated aromatic intermediates for pharmaceutical development, and it is within this period that Methyl 3-amino-2-fluorobenzoate was first synthesized.[3]

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline solid or a colorless to light orange to yellow clear liquid at room temperature.[3][5] It is relatively stable under normal storage conditions but may decompose under extreme heat or in strongly acidic or basic environments.[3] It has limited solubility in water but is soluble in various organic solvents such as ethanol, methanol, and acetone.[3]

Table 1: Physicochemical Properties of Methyl 3-amino-2-fluorobenzoate

| Property | Value | Reference(s) |

| CAS Number | 1195768-18-3 | [6] |

| Molecular Formula | C₈H₈FNO₂ | [6] |

| Molecular Weight | 169.153 g/mol | [6] |

| Appearance | White to off-white crystalline solid or colorless to light orange to yellow clear liquid | [3][5] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Boiling Point | 282.6 ± 25.0 °C at 760 mmHg | [6] |

| Purity | >98% (commercially available) | [1][7] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [5] |

Synthesis of Methyl 3-amino-2-fluorobenzoate

The most common and industrially viable synthesis of Methyl 3-amino-2-fluorobenzoate starts from 2,6-dichlorobenzoic acid. This multi-step process involves nitration, esterification, selective fluorination, and catalytic hydrogenation. An alternative route using 2-fluoro-3-nitrotoluene as a starting material is also known but is generally considered more expensive for large-scale production due to the cost of reagents.[5][6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-amino-2-fluorobenzoate from 2,6-dichlorobenzoic acid.

Detailed Experimental Protocols

The following protocols are synthesized from various sources describing the multi-step synthesis from 2,6-dichlorobenzoic acid.[5][8][9]

Step 1: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid

-

Reactants: 2,6-Dichlorobenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Under a nitrogen atmosphere, add 100g (0.5235 mol) of 2,6-dichlorobenzoic acid in batches to 223g of 92% concentrated sulfuric acid.

-

Prepare a mixed acid solution of 72g of 68% concentrated nitric acid and 55g of 92% concentrated sulfuric acid.

-

Add the mixed acid dropwise to the reaction mixture while maintaining the temperature between 10-25°C.

-

After the addition is complete, raise the temperature to 30°C for 0.5-1 hour.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Cool the mixture to 0-10°C and extract twice with ethyl acetate.

-

Wash the combined organic phases with water until the pH of the aqueous phase is 2-3.

-

Concentrate the organic phase under reduced pressure to obtain 2,6-dichloro-3-nitrobenzoic acid.

-

-

Yield: 95.2%

-

Purity (HPLC): 98.8%

Step 2: Synthesis of Methyl 2,6-dichloro-3-nitrobenzoate

-

Reactants: 2,6-Dichloro-3-nitrobenzoic acid, methanol, dichlorosulfolane (or another suitable acid catalyst).

-

Procedure:

-

Dissolve 116.8g of 2,6-dichloro-3-nitrobenzoic acid in 300g of methanol.

-

While controlling the temperature between 20-65°C, add 73.5g of dichlorosulfolane.

-

Heat the mixture to reflux and react for 1 hour.

-

Monitor the reaction by HPLC until the starting material is less than 0.4%.

-

Concentrate the reaction mixture under reduced pressure.

-

Cool to 10-25°C and add 500g of water to precipitate the product.

-

Filter and dry the solid to obtain methyl 2,6-dichloro-3-nitrobenzoate.

-

-

Yield: 93.8%

-

Purity (HPLC): 98.3%

Step 3: Synthesis of Methyl 2-fluoro-3-nitro-6-chlorobenzoate

-

Reactants: Methyl 2,6-dichloro-3-nitrobenzoate, sodium fluoride, DMSO.

-

Procedure:

-

Dissolve 116.1g of methyl 2,6-dichloro-3-nitrobenzoate in 460mL of DMSO.

-

Add 21.4g of sodium fluoride.

-

Slowly heat the reaction mixture to 145°C and maintain for 2 hours.

-

Monitor the reaction by HPLC until the starting material is less than 0.2%.

-

Cool the reaction mixture to 10-15°C and add it to 1000mL of water.

-

Extract the product and purify to obtain methyl 2-fluoro-3-nitro-6-chlorobenzoate.

-

Step 4: Synthesis of Methyl 3-amino-2-fluorobenzoate

-

Reactants: Methyl 2-fluoro-3-nitro-6-chlorobenzoate, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.

-

Procedure:

-

In an autoclave reactor, add 98.1g of methyl 2-fluoro-3-nitro-6-chlorobenzoate, 5.0g of 10% Pd/C, and 500g of methanol.

-

Pressurize the reactor with hydrogen to 0.7-0.8 MPa.

-

Maintain the temperature at 35-40°C for 10 hours.

-

Filter off the catalyst.

-

Concentrate the filtrate.

-

Add ethyl acetate and a sodium carbonate solution to adjust the pH to 8-9.

-

Extract with ethyl acetate and concentrate to dryness.

-

Triturate the residue with a mixture of methyl tert-butyl ether and heptane (1:3 volume ratio) to obtain Methyl 3-amino-2-fluorobenzoate.

-

-

Yield: 93.6%

-

Purity (HPLC): 99.3%

Applications in Drug Development and Other Industries

Methyl 3-amino-2-fluorobenzoate is a crucial building block in the synthesis of various pharmaceuticals, particularly in the field of oncology.[1][8] Its primary application is as a key intermediate in the production of Dabrafenib, a potent and selective inhibitor of BRAF kinase used in the treatment of certain types of melanoma, non-small cell lung cancer, and thyroid cancer.[1][7] The specific arrangement of the amino and fluoro groups on the benzene ring is essential for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient (API).[1]

Beyond oncology, this intermediate is also utilized in the development of other bioactive molecules, including anti-inflammatory and analgesic agents.[8] In the agrochemical industry, Methyl 3-amino-2-fluorobenzoate is used in the synthesis of novel herbicides and plant growth regulators.[3] Its unique structure can be incorporated into polymers to create materials with enhanced thermal stability and chemical resistance for applications in material science.[10]

Conclusion

Methyl 3-amino-2-fluorobenzoate is a fine chemical of significant industrial importance, driven by its critical role in the synthesis of high-value products in the pharmaceutical and agrochemical sectors. The well-established synthetic route from 2,6-dichlorobenzoic acid provides an efficient and scalable method for its production. As research into targeted therapies and advanced materials continues to grow, the demand for high-purity Methyl 3-amino-2-fluorobenzoate is expected to remain strong, underscoring its importance in modern chemical synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. chemxyne.com [chemxyne.com]

- 3. echemi.com [echemi.com]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3 | Chemsrc [chemsrc.com]

- 7. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [sigmaaldrich.com]

- 8. organicintermediate.com [organicintermediate.com]

- 9. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Reactions of Methyl 3-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1][2] Its unique trifunctional nature, featuring an amino group, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex molecules.[3] This guide provides a detailed overview of the pivotal chemical reactions involving Methyl 3-amino-2-fluorobenzoate, with a particular focus on its role as a crucial precursor in the synthesis of the targeted cancer therapy drug, Dabrafenib.[4][5] This document offers comprehensive experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers in their synthetic endeavors.

Physicochemical Properties

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline solid.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1195768-18-3 | [6] |

| Molecular Formula | C₈H₈FNO₂ | [7] |

| Molecular Weight | 169.15 g/mol | [7] |

| Boiling Point | 282.6 ± 25.0 °C at 760 mmHg | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [3] |

Key Chemical Reactions and Experimental Protocols

The reactivity of Methyl 3-amino-2-fluorobenzoate is primarily centered around its nucleophilic amino group. This allows for a variety of transformations, the most significant of which is the formation of a sulfonamide bond, a critical step in the synthesis of Dabrafenib.

Synthesis of Methyl 3-amino-2-fluorobenzoate

A common synthetic route to Methyl 3-amino-2-fluorobenzoate involves the reduction of a nitro-precursor, Methyl 2-fluoro-3-nitrobenzoate.

This protocol is based on procedures outlined in patent literature for the synthesis of Dabrafenib intermediates.

Materials:

-

Methyl 2-fluoro-3-nitrobenzoate (100 g)

-

Tetrahydrofuran (1000 ml)

-

Methanol (300 ml)

-

Palladium on charcoal (10% Pd/C, 10 g)

-

Hydrogen gas

Procedure:

-

To a suitable reactor, add Methyl 2-fluoro-3-nitrobenzoate, tetrahydrofuran, and methanol.

-

Stir the reaction mixture and add the palladium on charcoal catalyst.

-

Raise the temperature of the reaction mass to 50-60 °C.

-

Stir the mixture under a hydrogen pressure of 3.0-10 kg for 3-24 hours.

-

Upon completion of the reaction, filter the reaction mass and wash the filter cake with tetrahydrofuran.

-

Concentrate the obtained filtrate under vacuum to yield Methyl 3-amino-2-fluorobenzoate.

Quantitative Data:

| Starting Material | Product | Yield | Reference(s) |

| Methyl 2-fluoro-3-nitrobenzoate (100 g) | Methyl 3-amino-2-fluorobenzoate | 70 g (approx. 82%) | [8] |

Sulfonamide Formation: A Key Step in Dabrafenib Synthesis

The reaction of the amino group of Methyl 3-amino-2-fluorobenzoate with a sulfonyl chloride is a cornerstone of its application in pharmaceutical synthesis. In the context of Dabrafenib, this involves reaction with 2,6-difluorobenzenesulfonyl chloride.

This protocol is a generalized procedure based on standard sulfonamide synthesis and information from Dabrafenib synthesis literature.

Materials:

-

Methyl 3-amino-2-fluorobenzoate (1 equivalent)

-

2,6-Difluorobenzenesulfonyl chloride (1.1 equivalents)

-

Pyridine or Triethylamine (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 3-amino-2-fluorobenzoate in anhydrous DCM in a round-bottom flask and add pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 2,6-difluorobenzenesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.

Quantitative Data:

| Reactant A | Reactant B | Product | Yield | Reference(s) |

| Methyl 3-amino-2-fluorobenzoate | 2,6-Difluorobenzenesulfonyl chloride | Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate | 91% (reported for a similar reaction) | [9] |

Subsequent Reactions in Dabrafenib Synthesis

Following the formation of the sulfonamide, the synthesis of Dabrafenib involves several further steps, including the hydrolysis of the methyl ester and the formation of the thiazole ring.

The methyl ester of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is hydrolyzed to the corresponding carboxylic acid.

Materials:

-

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (1 equivalent)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 equivalents)

-

Tetrahydrofuran (THF) and Deionized water (3:1 mixture)

-

1 M Hydrochloric acid (HCl)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the sulfonamide ester in a THF/Water mixture.

-

Add LiOH and stir at room temperature for 2-4 hours, monitoring for completion by TLC.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue with 1 M HCl to a pH of 2-3.

-

Extract the product with Ethyl Acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

The formation of the thiazole ring in Dabrafenib is a complex, multi-step process that typically involves the reaction of a halogenated carbonyl compound with a thioamide. The Hantzsch thiazole synthesis is a classic method for this transformation.[1]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

Conclusion

Methyl 3-amino-2-fluorobenzoate is a valuable and versatile intermediate in organic synthesis, with its most prominent role being in the production of the anticancer drug Dabrafenib. The key chemical transformations of this compound primarily involve reactions of its amino group, such as sulfonamide formation. The detailed protocols and reaction pathways provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this important building block in their work. The strategic positioning of the functional groups on the aromatic ring allows for precise and controlled synthetic manipulations, leading to the creation of complex and biologically active molecules.[2]

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl-3-amino-2-fluorobenzoate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicintermediate.com [organicintermediate.com]

- 8. medkoo.com [medkoo.com]

- 9. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-amino-2-fluorobenzoate: A Versatile Fluorinated Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a fluorinated aromatic compound that has emerged as a critical building block in various fields of chemical synthesis, most notably in the development of pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional nature, possessing an amine, a fluorine atom, and a methyl ester on a benzene ring, offers a versatile platform for the construction of complex molecules with tailored properties. The strategic placement of the fluorine atom ortho to the amino group and meta to the ester significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, making it a valuable intermediate in organic synthesis.[2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of Methyl 3-amino-2-fluorobenzoate, complete with experimental protocols and data to support its use in research and development.

Physicochemical and Spectroscopic Data

Methyl 3-amino-2-fluorobenzoate is typically a white to off-white crystalline powder or a colorless to light orange to yellow clear liquid.[1] It exhibits solubility in organic solvents such as ethanol, methanol, and acetone, but has limited solubility in water.[1] The compound is relatively stable under normal storage conditions.[1]

Table 1: Physicochemical Properties of Methyl 3-amino-2-fluorobenzoate

| Property | Value | Reference(s) |

| CAS Number | 1195768-18-3 | [3] |

| Molecular Formula | C₈H₈FNO₂ | [1][3] |

| Molecular Weight | 169.15 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder or colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 282.6 ± 25.0 °C at 760 mmHg | [3][4] |

| Density | 1.3 ± 0.1 g/cm³ | [3][4] |

| Flash Point | 124.7 ± 23.2 °C | [3] |

| LogP | 1.05 | [3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |

| Index of Refraction | 1.544 | [3] |

Table 2: Spectroscopic Data of Methyl 3-amino-2-fluorobenzoate

| Spectroscopy | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Data not available in search results. |

| MS (Mass Spectrometry) | (M+H)⁺: Calculated: 170.16, Observed: 169.9[5] |

Synthesis of Methyl 3-amino-2-fluorobenzoate

Several synthetic routes to Methyl 3-amino-2-fluorobenzoate have been reported, offering flexibility based on available starting materials and desired scale.

Synthesis Workflow Diagram

Caption: Synthetic routes to Methyl 3-amino-2-fluorobenzoate.

Experimental Protocols

Route 1: Multi-step Synthesis from 2,6-Dichlorobenzoic Acid

This four-step synthesis provides a high-yielding route to the target compound.[6]

Step 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid

-

Under a nitrogen atmosphere, 100g (0.5235 mol) of 2,6-dichlorobenzoic acid is added in batches to 223g (2.093 mol, 4 eq) of 92% concentrated sulfuric acid.

-

A pre-configured mixed acid of 68% concentrated nitric acid (72g) and 92% concentrated sulfuric acid (55g) is added under stirring while maintaining the temperature at 10-25°C.

-

After the addition is complete, the temperature is raised to 30°C for 0.5-1 hour.

-

The reaction is monitored by HPLC. Upon completion, the temperature is lowered to 0-10°C.

-

The mixture is extracted twice with ethyl acetate (7 times the volume each).

-

The combined organic phases are washed with water at 0-10°C until the aqueous phase pH is 2-3.

-

The organic phase is concentrated under reduced pressure to yield 117.7g of 2,6-dichloro-3-nitrobenzoic acid (95.2% yield, 98.8% purity by HPLC).[6]

Step 2: Synthesis of methyl 2,6-dichloro-3-nitrobenzoate

-

116.8g of 2,6-dichloro-3-nitrobenzoic acid is dissolved in 300g of methanol.

-

While controlling the temperature at 20-65°C, 73.5g (1.1 eq) of thionyl chloride is added.

-

The mixture is heated to reflux for 1 hour.

-

The reaction is monitored by IPC LC. Upon completion (raw material <0.4%), the pressure is reduced to concentrate the mixture.

-

After cooling to 10-25°C, 500g of water is added for beating.

-

The product is obtained by filtration and drying, yielding 116.1g of methyl 2,6-dichloro-3-nitrobenzoate (93.8% yield, 98.3% purity by HPLC).[6]

Step 3: Synthesis of methyl 6-chloro-2-fluoro-3-nitrobenzoate

-

116.1g (0.464 mol) of methyl 2,6-dichloro-3-nitrobenzoate is dissolved in 460 mL of DMSO.

-

21.4g (1.1 eq) of sodium fluoride is added, and the reaction is slowly heated to 145°C for 2 hours.

-

The reaction is monitored by HPLC. Upon completion (raw material <0.2%), the solution is cooled to 10-15°C and added to 1000 mL of water.

-

The product is obtained by filtration, washing with water, and drying, yielding 98g of methyl 6-chloro-2-fluoro-3-nitrobenzoate (90.4% yield).[6]

Step 4: Synthesis of methyl 3-amino-2-fluorobenzoate

-

98.1g (0.42 mol) of methyl 6-chloro-2-fluoro-3-nitrobenzoate, 5.0g of 10% Pd/C, and 500g of methanol are added to an autoclave.

-

The reaction is carried out under a hydrogen pressure of 0.7-0.8 MPa at a controlled temperature of 35-40°C for 10 hours.

-

The catalyst is filtered off, and the filtrate is concentrated.

-

Ethyl acetate and a sodium carbonate solution are added to adjust the pH to 8-9.

-

The mixture is extracted with ethyl acetate, and the organic layer is concentrated to dryness.

-

The crude product is triturated with a mixture of methyl tert-butyl ether and heptane (1:3 volume ratio) to yield 66.5g of methyl 3-amino-2-fluorobenzoate (93.6% yield, 99.3% purity by HPLC).[6]

Route 2: Esterification of 3-Amino-2-fluorobenzoic Acid

This method offers a more direct route if the starting carboxylic acid is available.[5]

-

To a stirred solution of 3-amino-2-fluorobenzoic acid (25 g, 161 mmol) in methanol (300 mL) at 0 °C, thionyl chloride (30 mL, 403 mmol) is added dropwise.

-

The reaction mixture is then refluxed for 12 hours.

-

After cooling to room temperature, the mixture is concentrated in vacuo.

-

The residue is dissolved in ethyl acetate (500 mL) and washed with a saturated aqueous sodium bicarbonate solution (3 x 100 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford 27.5 g of methyl 3-amino-2-fluorobenzoate as a pale-white solid (quantitative yield).[5]

Applications as a Fluorinated Building Block

The presence of the fluorine atom in Methyl 3-amino-2-fluorobenzoate imparts unique properties to the molecules synthesized from it. Fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1]

Pharmaceutical Synthesis

The most prominent application of Methyl 3-amino-2-fluorobenzoate is as a key intermediate in the synthesis of the targeted anticancer drug, Dabrafenib.[7] Dabrafenib is a potent inhibitor of BRAF kinase, an enzyme often mutated in various cancers, including melanoma. The synthesis of Dabrafenib utilizes the amino and ester functionalities of Methyl 3-amino-2-fluorobenzoate for the construction of the final complex molecule.

Caption: Role of Methyl 3-amino-2-fluorobenzoate in Dabrafenib synthesis.

The amino group can readily participate in amide bond formation, a common linkage in many pharmaceuticals.[1] Research has also suggested that derivatives of this building block may possess anti-inflammatory, anti-tumor, or anti-microbial activities.[1]

Agrochemical Synthesis

In the agrochemical industry, Methyl 3-amino-2-fluorobenzoate serves as a precursor for the synthesis of novel pesticides and herbicides.[1][4] The incorporation of fluorine can enhance the biological activity and selectivity of these agrochemicals. For instance, it can increase the binding affinity of a pesticide to its target site in pests, leading to improved efficacy.[1] While specific commercial pesticides derived from this building block are not widely documented in the public domain, the potential for its use in creating more effective and environmentally benign crop protection agents is a significant area of research.

Materials Science

The difunctional nature of Methyl 3-amino-2-fluorobenzoate, with its amino and ester groups, makes it a suitable monomer for the synthesis of functional polymers.[1][2] These groups can participate in polymerization reactions to form polymers with enhanced properties such as improved thermal stability, chemical resistance, and specific mechanical characteristics.[1] Such high-performance polymers have potential applications in coatings, adhesives, and advanced fibers.[1]

Conclusion

Methyl 3-amino-2-fluorobenzoate is a highly valuable and versatile fluorinated building block for organic synthesis. Its utility is well-established in the pharmaceutical industry, particularly in the synthesis of life-saving oncology drugs. Furthermore, its potential in the development of advanced agrochemicals and high-performance materials continues to be an active area of exploration. The synthetic routes outlined in this guide provide a solid foundation for researchers to access this important intermediate, while the summary of its properties and applications highlights the broad scope of its potential in chemical innovation. The strategic incorporation of fluorine via this building block offers a powerful tool for fine-tuning the properties of a wide range of molecules, making it an indispensable component in the modern synthetic chemist's toolbox.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 3-amino-2-fluorobenzoate | CAS#:1195768-18-3 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. organicintermediate.com [organicintermediate.com]

- 7. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably the BRAF inhibitor Dabrafenib.[1][2] The reactivity of its amino group is of paramount importance for its utility as a building block in medicinal chemistry. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the amino group in this molecule. It details experimental protocols for key transformations including sulfonylation, acylation, alkylation, and diazotization/Sandmeyer reactions, supported by quantitative data where available.

Introduction

Methyl 3-amino-2-fluorobenzoate possesses a unique substitution pattern on the benzene ring that significantly influences the chemical behavior of the amino group. The presence of an ortho-fluorine atom and a meta-methoxycarbonyl group modulates the basicity and nucleophilicity of the amine, presenting both opportunities and challenges in synthetic chemistry. This guide will delve into the theoretical and practical aspects of the amino group's reactivity, providing a valuable resource for chemists engaged in the synthesis of complex organic molecules.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in Methyl 3-amino-2-fluorobenzoate is primarily dictated by a combination of electronic and steric effects exerted by the ortho-fluorine and meta-methoxycarbonyl substituents.

2.1. Electronic Effects:

-

Inductive Effect (-I): The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.

-

Mesomeric Effect (+M): The amino group itself is an electron-donating group through resonance (+M effect), which increases electron density at the ortho and para positions. However, the strong -I effect of the adjacent fluorine atom counteracts this.

-

Combined Effect on Basicity: The dominant -I effect of the fluorine atom significantly decreases the basicity of the amino group, making it a weaker base compared to aniline. The predicted pKa value for the conjugate acid of Methyl 3-amino-2-fluorobenzoate is approximately 2.06, which is considerably lower than that of anilinium (pKa ≈ 4.6).[3] This reduced basicity is a critical consideration in acid-base reactions and in the selection of appropriate reaction conditions.

2.2. Steric Effects (Ortho Effect):

The presence of the fluorine atom at the ortho position introduces steric hindrance around the amino group. This "ortho effect" can influence the rate and feasibility of reactions by impeding the approach of bulky reagents to the nitrogen atom.[4] This steric congestion can be particularly significant in reactions involving the formation of tetrahedral intermediates, such as in certain acylation and alkylation reactions.

The interplay of these electronic and steric factors is crucial in determining the outcome of various chemical transformations involving the amino group.

Key Reactions of the Amino Group

The amino group of Methyl 3-amino-2-fluorobenzoate is a versatile functional handle that can participate in a variety of chemical reactions.

3.1. Sulfonylation

A prime example of the reactivity of the amino group is its sulfonylation, a key step in the synthesis of the anticancer drug Dabrafenib.[2] In this reaction, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride.

Experimental Protocol: Synthesis of Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate [5][6][7][8]

-

Reactants: Methyl 3-amino-2-fluorobenzoate, 2,6-difluorobenzenesulfonyl chloride.

-

Solvent: Pyridine is commonly used as both a solvent and a base to neutralize the HCl generated during the reaction.

-

Procedure: To a solution of Methyl 3-amino-2-fluorobenzoate in pyridine at 0 °C, 2,6-difluorobenzenesulfonyl chloride is added portion-wise. The reaction mixture is then typically stirred at room temperature until completion.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with aqueous acid (e.g., 1N HCl) to remove pyridine, followed by brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

-

Yield: While specific yields for this exact reaction are not consistently reported in publicly available literature, similar sulfonylation reactions of anilines can proceed in high yields (often >80%) under optimized conditions.

Logical Relationship of Factors in Sulfonylation

Caption: Factors influencing the sulfonylation of the amino group.

3.2. Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. The reactivity in these reactions is influenced by the electrophilicity of the acylating agent and the nucleophilicity of the amine.

General Experimental Protocol: N-Acylation with an Acyl Chloride [9][10][11]

-

Reactants: Methyl 3-amino-2-fluorobenzoate, Acyl chloride (e.g., acetyl chloride, benzoyl chloride).

-

Base: A non-nucleophilic base such as triethylamine or pyridine is used to scavenge the HCl produced.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is typically employed.

-

Procedure: To a solution of Methyl 3-amino-2-fluorobenzoate and the base in the chosen solvent, the acyl chloride is added dropwise at 0 °C. The reaction is then stirred at room temperature for a period of time, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with water, a weak aqueous acid, and brine. The organic layer is dried and concentrated to afford the amide product. Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data for Acylation of Substituted Anilines (Illustrative)

| Aniline Derivative | Acylating Agent | Base | Solvent | Yield (%) |

| Aniline | Acetyl Chloride | Pyridine | DCM | ~95 |

| 4-Nitroaniline | Acetyl Chloride | Pyridine | DCM | ~90 |

| 2-Fluoroaniline | Benzoyl Chloride | Triethylamine | THF | ~85 |

Note: These are representative yields for similar anilines to illustrate the general efficiency of the reaction. Specific yields for Methyl 3-amino-2-fluorobenzoate may vary.

3.3. N-Alkylation

N-alkylation of the amino group can be achieved using alkyl halides. However, due to the reduced nucleophilicity of the amino group and the potential for over-alkylation to form secondary and tertiary amines, these reactions often require more forcing conditions and careful control of stoichiometry.[12][13]

General Experimental Protocol: N-Alkylation with an Alkyl Halide [14]

-

Reactants: Methyl 3-amino-2-fluorobenzoate, Alkyl halide (e.g., methyl iodide, benzyl bromide).

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is suitable.

-

Procedure: A mixture of Methyl 3-amino-2-fluorobenzoate, the alkyl halide, and the base in the solvent is heated for several hours. The reaction progress is monitored by TLC.

-

Work-up: The reaction mixture is cooled, filtered to remove the inorganic base, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Experimental Workflow for N-Alkylation

Caption: A typical experimental workflow for the N-alkylation of anilines.

3.4. Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[15][16][17]

General Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction [5][18]

-

Diazotization:

-

Reactants: Methyl 3-amino-2-fluorobenzoate, Sodium nitrite (NaNO₂), a strong acid (e.g., HCl, H₂SO₄).

-

Procedure: A solution of Methyl 3-amino-2-fluorobenzoate in the strong acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

-

-

Sandmeyer Reaction (e.g., Chlorination):

-

Reactant: Copper(I) chloride (CuCl).

-

Procedure: The freshly prepared diazonium salt solution is added to a solution of CuCl in concentrated HCl at a temperature appropriate for the specific reaction (often slightly elevated from the diazotization temperature). The evolution of nitrogen gas is observed.

-

Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified.

-

Quantitative Data for Basicity of Substituted Anilines

To provide context for the basicity of Methyl 3-amino-2-fluorobenzoate, the following table presents the pKa values of the conjugate acids of various substituted anilines in water.

| Substituent (at ortho position) | pKa of Conjugate Acid |

| -H (Aniline) | 4.60 |

| -F | 3.20 |

| -Cl | 2.62 |

| -Br | 2.60 |

| -I | 2.60 |

| -CH₃ | 4.39 |

| -OCH₃ | 4.49 |

| -NO₂ | -0.29 |

Data compiled from various sources. Values can vary slightly depending on the reference.

This data illustrates the significant impact of the ortho-substituent on the basicity of the aniline. The electron-withdrawing nature of the halogens and the nitro group drastically reduces the basicity, consistent with the expected effect of the ortho-fluorine in Methyl 3-amino-2-fluorobenzoate.

Conclusion

The amino group of Methyl 3-amino-2-fluorobenzoate exhibits a rich and synthetically useful reactivity profile. Its nucleophilicity and basicity are attenuated by the electronic and steric effects of the ortho-fluorine and meta-methoxycarbonyl substituents. Despite its reduced basicity, the amino group readily participates in a range of important chemical transformations, including sulfonylation, acylation, N-alkylation, and diazotization. A thorough understanding of the factors governing its reactivity is essential for the successful application of this versatile building block in the synthesis of complex and medicinally relevant molecules. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of Methyl 3-amino-2-fluorobenzoate.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. reddit.com [reddit.com]

- 4. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE [vedantu.com]

- 5. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate | 1195768-19-4 [sigmaaldrich.com]

- 7. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester | C14H10F3NO4S | CID 57989692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. chimia.ch [chimia.ch]

- 14. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Diazotisation [organic-chemistry.org]

- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Factor: A Technical Guide to the Reactivity of Methyl 3-amino-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-fluorobenzoate is a key building block in modern medicinal chemistry, most notably as a crucial intermediate in the synthesis of the BRAF kinase inhibitor, Dabrafenib, a targeted therapy for certain cancers.[1] The strategic placement of a fluorine atom ortho to the amino group and meta to the methyl ester profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This technical guide provides an in-depth analysis of the influence of this fluorine substitution, offering a comparative perspective against its non-fluorinated analog, Methyl 3-aminobenzoate. We will delve into the electronic effects of fluorine, present comparative physicochemical data, and provide detailed experimental protocols for key transformations, equipping researchers with the knowledge to effectively utilize this versatile intermediate.

The Influence of Fluorine on Physicochemical Properties and Reactivity

The introduction of a fluorine atom to an aromatic ring imparts significant changes to the molecule's properties due to fluorine's high electronegativity and small size. These changes manifest in altered acidity, basicity, and reactivity of the functional groups.

Electronic Effects of the Fluorine Atom

Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In Methyl 3-amino-2-fluorobenzoate, the fluorine atom is positioned ortho to the amino group and meta to the electron-withdrawing methyl ester group.

-

Inductive Effect (-I): The primary influence of the fluorine atom is its strong inductive electron withdrawal. This effect decreases the electron density of the aromatic ring and the amino group, making the amine less basic.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect.

This net electron withdrawal by the fluorine atom has a significant impact on the reactivity of both the amino and the methyl ester groups.

Comparative Physicochemical Data

The influence of the fluorine atom is evident when comparing the physicochemical properties of Methyl 3-amino-2-fluorobenzoate with its non-fluorinated counterpart, Methyl 3-aminobenzoate.

| Property | Methyl 3-amino-2-fluorobenzoate | Methyl 3-aminobenzoate | Reference(s) |

| Molecular Formula | C₈H₈FNO₂ | C₈H₉NO₂ | [2] |

| Molecular Weight | 169.15 g/mol | 151.16 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | Light beige to brown crystalline powder or crystals | [2][3] |

| Boiling Point | 282.6 ± 25.0 °C at 760 mmHg | 170 °C at 20 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | 1.232 g/cm³ | [4] |

| pKa (of the conjugate acid of the amine) | Predicted ~2.06 | ~3.64 | [5][6] |

The lower predicted pKa of the conjugate acid of Methyl 3-amino-2-fluorobenzoate indicates that the amino group is less basic than in the non-fluorinated analog. This is a direct consequence of the electron-withdrawing nature of the adjacent fluorine atom.

Reactivity of the Amino Group

The amino group in Methyl 3-amino-2-fluorobenzoate is a key site for synthetic transformations. The presence of the ortho-fluorine atom modulates its nucleophilicity and basicity, influencing the course and rate of reactions.

Acylation: Sulfonamide Formation

A critical reaction of Methyl 3-amino-2-fluorobenzoate is its acylation with a sulfonyl chloride to form a sulfonamide. This is a key step in the synthesis of Dabrafenib, where it reacts with 2,6-difluorobenzenesulfonyl chloride.

The electron-withdrawing fluorine atom reduces the nucleophilicity of the amino group. While this might suggest a slower reaction rate compared to Methyl 3-aminobenzoate, the reaction still proceeds efficiently under appropriate conditions, often requiring a base such as pyridine or triethylamine to neutralize the HCl byproduct and drive the reaction to completion.

Diazotization and Subsequent Reactions

The amino group can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a variety of nucleophiles in Sandmeyer or similar reactions to introduce a wide range of substituents.[7][8]